molecular formula C11H13BrF2O B1380501 4-Butoxy-2,6-difluorobenzyl bromide CAS No. 1373921-06-2

4-Butoxy-2,6-difluorobenzyl bromide

Cat. No.: B1380501
CAS No.: 1373921-06-2
M. Wt: 279.12 g/mol
InChI Key: KKQBMPQTIHRCMV-UHFFFAOYSA-N
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Description

4-Butoxy-2,6-difluorobenzyl bromide is a useful research compound. Its molecular formula is C11H13BrF2O and its molecular weight is 279.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Butoxy-2,6-difluorobenzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Butoxy-2,6-difluorobenzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-5-butoxy-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2O/c1-2-3-4-15-8-5-10(13)9(7-12)11(14)6-8/h5-6H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQBMPQTIHRCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C(=C1)F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601240740
Record name Benzene, 2-(bromomethyl)-5-butoxy-1,3-difluoro-
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Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373921-06-2
Record name Benzene, 2-(bromomethyl)-5-butoxy-1,3-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373921-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-(bromomethyl)-5-butoxy-1,3-difluoro-
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URL https://comptox.epa.gov/dashboard/DTXSID601240740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the NMR Spectra of 4-Butoxy-2,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis and interpretation of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Butoxy-2,6-difluorobenzyl bromide (CAS 1373921-06-2), a key intermediate in pharmaceutical and materials science research.[1][2] This document, authored from the perspective of a Senior Application Scientist, moves beyond a simple recitation of spectral data. Instead, it offers a predictive analysis grounded in the fundamental principles of NMR spectroscopy, with a special focus on the complexities introduced by fluorine-carbon and fluorine-proton couplings. By examining the spectral data of closely related analogs and leveraging established NMR theory, this guide equips researchers with the necessary tools to confidently identify and characterize this compound, anticipate potential impurities, and optimize experimental parameters for data acquisition.

Introduction: The Significance of 4-Butoxy-2,6-difluorobenzyl bromide in Modern Synthesis

4-Butoxy-2,6-difluorobenzyl bromide is a versatile building block in organic synthesis. The presence of the difluorobenzyl moiety is of particular interest in medicinal chemistry, as the incorporation of fluorine atoms can significantly enhance the metabolic stability and bioavailability of drug candidates.[1] The butoxy group, in turn, modulates lipophilicity, a critical parameter in drug design. Accurate and unambiguous structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). NMR spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the molecular structure and electronic environment of each atom.

This guide will provide a predictive interpretation of the ¹H and ¹³C NMR spectra of 4-Butoxy-2,6-difluorobenzyl bromide. This predictive approach is based on the analysis of spectral data from the closely related compound, 2,6-difluorobenzyl bromide, and a thorough understanding of the influence of the butoxy substituent on the aromatic ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-Butoxy-2,6-difluorobenzyl bromide is expected to be relatively straightforward, with distinct signals for the aromatic protons, the benzylic protons, and the protons of the butoxy group. The primary solvent for analysis is typically deuterated chloroform (CDCl₃), with its residual peak appearing around 7.26 ppm.[3][4]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 4-Butoxy-2,6-difluorobenzyl bromide in CDCl₃

Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constants (Hz)
Ar-H ~6.6 - 6.8Triplet (t)JH-F ≈ 8-10 Hz
CH₂ Br~4.5Singlet (s) or very narrow tripletJH-F ≈ 1-2 Hz (if observable)
O-CH₂ -(CH₂)₂-CH₃~4.0Triplet (t)JH-H ≈ 6-7 Hz
O-CH₂-CH₂ -CH₂-CH₃~1.7 - 1.8Multiplet (m)
O-(CH₂)₂-CH₂ -CH₃~1.4 - 1.5Multiplet (m)
O-(CH₂)₃-CH₃ ~0.9 - 1.0Triplet (t)JH-H ≈ 7 Hz
Interpretation of the Aromatic Region

Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent and are expected to appear as a single signal. The electron-donating butoxy group will shield these protons, shifting their resonance upfield compared to the aromatic protons of 2,6-difluorobenzyl bromide (which appear around 6.9-7.3 ppm).[5] The most significant feature of this signal will be its splitting pattern. Each aromatic proton is coupled to the two adjacent fluorine atoms, resulting in a triplet due to equal or very similar JH-F coupling constants, typically in the range of 8-10 Hz.[6]

The Benzylic Protons

The benzylic protons (CH₂Br) are expected to resonate around 4.5 ppm, a region characteristic of protons adjacent to both an aromatic ring and an electronegative bromine atom.[7] While these protons are four bonds away from the fluorine atoms, a small long-range coupling (⁴JH-F) might be observable, which could manifest as a very narrow triplet or a slight broadening of the singlet.

The Butoxy Group Protons

The protons of the butoxy group will exhibit characteristic splitting patterns due to vicinal proton-proton coupling. The protons on the carbon adjacent to the oxygen (O-CH₂) will be the most deshielded of the aliphatic chain, appearing as a triplet around 4.0 ppm. The terminal methyl group (CH₃) will also appear as a triplet around 0.9-1.0 ppm. The two methylene groups in the middle of the chain will appear as multiplets in the range of 1.4-1.8 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 4-Butoxy-2,6-difluorobenzyl bromide will be more complex than the ¹H spectrum due to the significant impact of one-bond and long-range ¹³C-¹⁹F coupling.[8][9][10] These coupling constants can be quite large, leading to multiplets that can sometimes overlap.[9][11]

Table 2: Predicted ¹³C NMR Chemical Shifts and Splitting Patterns for 4-Butoxy-2,6-difluorobenzyl bromide in CDCl₃

Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constants (Hz)
C -F~160 - 163Doublet of doublets (dd)¹JC-F ≈ 240-250 Hz, ³JC-F ≈ 5-10 Hz
C -O~158 - 160Triplet (t)³JC-F ≈ 8-12 Hz
C -H~100 - 105Triplet (t)²JC-F ≈ 20-30 Hz
C -CH₂Br~115 - 120Triplet (t)²JC-F ≈ 15-25 Hz
C H₂Br~25 - 30Triplet (t)³JC-F ≈ 4-8 Hz
O-C H₂-(CH₂)₂-CH₃~68 - 70Singlet (s)
O-CH₂-C H₂-CH₂-CH₃~30 - 32Singlet (s)
O-(CH₂)₂-C H₂-CH₃~19 - 21Singlet (s)
O-(CH₂)₃-C H₃~13 - 15Singlet (s)
Interpretation of the Aromatic Region
  • C-F (Carbon directly bonded to Fluorine): This signal will be the most downfield in the aromatic region and will exhibit the largest coupling constant, a one-bond coupling (¹JC-F) of approximately 240-250 Hz.[11] This will split the signal into a doublet. Each peak of this doublet will be further split by a three-bond coupling to the other fluorine atom, resulting in a doublet of doublets.

  • C-O (Carbon bonded to the Butoxy Group): This carbon will appear as a triplet due to three-bond coupling to the two fluorine atoms.

  • C-H (Carbon bonded to Hydrogen): The two equivalent aromatic carbons bonded to hydrogen will appear as a triplet due to two-bond coupling to the two adjacent fluorine atoms.

  • C-CH₂Br (Carbon bonded to the Benzylic Carbon): This carbon will also appear as a triplet due to two-bond coupling to the two adjacent fluorine atoms.

The Benzylic and Butoxy Carbons

The benzylic carbon (CH₂Br) will be observed as a triplet due to three-bond coupling to the two fluorine atoms. The carbons of the butoxy group are sufficiently far from the fluorine atoms that no significant C-F coupling is expected, and they should appear as sharp singlets.

Experimental Protocols

Sample Preparation
  • Weigh approximately 10-20 mg of 4-Butoxy-2,6-difluorobenzyl bromide into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved.

NMR Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially for resolving the complex multiplets in the ¹³C spectrum.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans should be sufficient for a good signal-to-noise ratio.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) will likely be necessary to obtain a good signal-to-noise ratio, especially for the carbons coupled to fluorine which will have their intensity distributed across multiple lines.[10]

Potential Impurities and Their NMR Signatures

The synthesis of 4-Butoxy-2,6-difluorobenzyl bromide typically involves the bromination of the corresponding toluene derivative.[12][13] Potential impurities that could be observed in the NMR spectra include:

  • Starting Material (4-Butoxy-2,6-difluorotoluene): The most notable difference would be the presence of a methyl signal around 2.2-2.4 ppm in the ¹H NMR spectrum, and the absence of the CH₂Br signal.

  • Dibrominated Product: The formation of 4-Butoxy-2,6-difluorobenzylidene dibromide would result in a CHBr₂ signal in the ¹H NMR spectrum, shifted further downfield from the CH₂Br signal.

  • Residual Solvents: Depending on the purification method, residual solvents from the synthesis or chromatography may be present.

Visualization of Key NMR Correlations

The following diagram illustrates the molecular structure of 4-Butoxy-2,6-difluorobenzyl bromide and highlights the key proton and carbon atoms for NMR analysis.

Caption: Molecular structure of 4-Butoxy-2,6-difluorobenzyl bromide.

Conclusion

This in-depth technical guide provides a comprehensive predictive analysis of the ¹H and ¹³C NMR spectra of 4-Butoxy-2,6-difluorobenzyl bromide. By understanding the expected chemical shifts and, crucially, the complex splitting patterns arising from fluorine coupling, researchers can confidently identify this compound, assess its purity, and troubleshoot any unexpected spectral features. The provided experimental protocols offer a starting point for acquiring high-quality NMR data. A thorough understanding of the principles outlined in this guide is essential for any scientist working with this and other fluorinated organic molecules.

References

  • Google Patents. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
  • Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]

  • The Royal Society of Chemistry. Supporting Information - Relative Rates of Alkylation for B-Substituted Triarylphosphines: An ortho-Boron Group. Enhances Reactivity on Phosphorus. [Link]

  • ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

  • Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • PubMed. Atropisomeric property of 1-(2,6-difluorobenzyl)-3-[(2R)-amino-2-phenethyl]-5-(2-fluoro-3-methoxyphenyl)-6-methyluracil. [Link]

  • UnB. † 1H-NMR and 13C-NMR Spectra. [Link]

  • Wiley Online Library. FLUORINE COUPLING CONSTANTS. [Link]

  • T3DB. Benzyl bromide (T3D1776). [Link]

  • Pearson. Benzyl bromide is a primary halide. It undergoes SN1 substitution.... [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]

  • Journal of the American Chemical Society. Correlation analysis of carbon-13 and fluorine-19 NMR substituent effects in arylplatinum complexes. [Link]

  • Eurisotop. NMR Solvent data chart. [Link]

  • PubMed Central. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. [Link]

  • Bartleby. Simple NMR problem solving.... [Link]

  • University of California, San Diego. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • University of Ottawa NMR Facility Blog. Measurement of Long Range C H Coupling Constants. [Link]

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A Theoretical and Application-Focused Guide to 4-Butoxy-2,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Butoxy-2,6-difluorobenzyl bromide is a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—a reactive benzyl bromide moiety, electron-withdrawing fluorine atoms, and an electron-donating butoxy group—creates a nuanced electronic and steric profile. This guide provides a comprehensive theoretical analysis of the molecule's structural, electronic, and reactive properties using principles of computational chemistry. We will explore its anticipated reactivity in nucleophilic substitution reactions, discuss its potential applications in the synthesis of novel therapeutic agents, and provide validated experimental protocols for its synthesis and subsequent use. This document serves as a foundational resource for researchers aiming to leverage the unique characteristics of this compound in drug discovery and development.

Introduction: The Strategic Value of Fluorinated Benzyl Halides

Benzyl bromides are a cornerstone class of reagents in organic synthesis, prized for their ability to introduce a benzylic group into a wide range of molecules. The reactivity of the benzylic carbon is highly tunable through the substitution on the aromatic ring. The incorporation of fluorine atoms, in particular, has become a cornerstone of modern drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[1].

The subject of this guide, 4-Butoxy-2,6-difluorobenzyl bromide, combines three key features:

  • A Reactive Center: The bromomethyl group (-CH₂Br) is an excellent electrophile, susceptible to displacement by a wide array of nucleophiles.

  • Ortho-Difluoro Substitution: The two fluorine atoms at the 2 and 6 positions exert a strong inductive electron-withdrawing effect, influencing the reactivity of the benzylic carbon and the aromatic ring. This substitution pattern is known to enhance the electrophilic properties of the benzyl group, making it a prime candidate for nucleophilic substitution reactions[1].

  • Para-Butoxy Substitution: The alkoxy group at the 4-position acts as an electron-donating group through resonance, which counteracts the inductive effects of the fluorine atoms and modulates the overall electronic properties of the molecule.

This guide will theoretically dissect these competing electronic effects to predict the molecule's behavior and provide a roadmap for its practical application.

Theoretical Analysis: Molecular Structure and Electronic Profile

Optimized Geometry and Key Structural Parameters

A DFT-based geometry optimization would likely reveal key structural features. The C-Br bond of the benzyl bromide is the longest and weakest bond, marking it as the primary site of reaction. The C-F bonds will be significantly shorter and stronger. The butoxy group will likely adopt a low-energy conformation, with the butyl chain extending away from the aromatic ring.

Parameter Predicted Value Range Implication
C-Br Bond Length~1.95 - 2.00 ÅRelatively long and weak; prone to cleavage.
C-F Bond Length~1.35 - 1.40 ÅShort and strong; highly stable.
C-O Bond Length~1.36 - 1.42 ÅTypical for an aryl ether.
Dihedral Angle (Ring-CH₂Br)~90°Perpendicular orientation minimizes steric hindrance.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity.

  • HOMO: The HOMO is expected to be localized primarily on the electron-rich aromatic ring, with significant contributions from the oxygen atom of the butoxy group. Its energy level indicates the molecule's ability to donate electrons.

  • LUMO: The LUMO will be predominantly centered on the σ* antibonding orbital of the C-Br bond. A low LUMO energy signifies a strong electrophilic character at the benzylic carbon, making it highly susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a key indicator of chemical stability. A smaller gap suggests higher reactivity. The combined electronic effects of the fluorine and butoxy groups will fine-tune this energy gap.

Molecular Electrostatic Potential (MEP)

An MEP map would visually represent the charge distribution. It would show a region of high positive potential (electrophilic) around the benzylic methylene (-CH₂) group and the bromine atom, confirming this as the site for nucleophilic attack. A region of negative potential (nucleophilic) would be concentrated around the fluorine and oxygen atoms, which can participate in non-covalent interactions, such as hydrogen bonding[3].

Predicted Reactivity and Mechanistic Considerations

Benzyl bromides can react via both Sₙ1 and Sₙ2 mechanisms. The preferred pathway is dictated by the stability of the resulting carbocation (for Sₙ1) and steric hindrance at the reaction center (for Sₙ2)[4].

  • Sₙ1 Pathway: The loss of the bromide ion would generate a benzylic carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized into the benzene ring[4]. The electron-donating butoxy group at the para position will further stabilize this carbocation, making an Sₙ1 or Sₙ1-like mechanism plausible.

  • Sₙ2 Pathway: The benzylic carbon is primary and relatively unhindered, which strongly favors an Sₙ2 reaction. The powerful electron-withdrawing effects of the ortho-fluorine atoms increase the electrophilicity of the benzylic carbon, making it an excellent target for direct nucleophilic attack.

For 4-Butoxy-2,6-difluorobenzyl bromide, the reaction mechanism is likely to be a hybrid or borderline case, highly dependent on the solvent and the nature of the nucleophile. However, the unhindered primary nature of the electrophilic center suggests that Sₙ2 reactions will be highly efficient [5].

Workflow for Theoretical Analysis

The following diagram outlines a typical computational workflow for analyzing the properties of 4-Butoxy-2,6-difluorobenzyl bromide.

G cluster_input Input cluster_calc Computational Calculations (DFT) cluster_output Analysis & Prediction mol_structure Initial 3D Structure of Molecule geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy prop_calc Electronic Property Calculations geom_opt->prop_calc struct_params Optimized Geometry (Bond Lengths, Angles) geom_opt->struct_params thermo Thermodynamic Stability (No imaginary frequencies) freq_calc->thermo orbitals HOMO/LUMO Analysis (Reactivity) prop_calc->orbitals mep MEP Map (Electrophilic/Nucleophilic Sites) prop_calc->mep

Caption: A typical DFT workflow for theoretical analysis.

Synthetic Pathways and Experimental Protocols

The synthesis of 4-Butoxy-2,6-difluorobenzyl bromide can be logically approached from its corresponding aldehyde or toluene precursor.

Proposed Synthesis Route

A plausible two-step synthesis starts from the commercially available 4-Butoxy-2,6-difluorobenzaldehyde[6].

  • Reduction of the Aldehyde: The benzaldehyde is first reduced to the corresponding benzyl alcohol. A standard reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) is effective for this transformation.

  • Bromination of the Alcohol: The resulting benzyl alcohol is then converted to the target benzyl bromide. A common and effective method is the Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄)[7]. Alternatively, phosphorus tribromide (PBr₃) can be used.

Reaction Scheme Diagram

G start 4-Butoxy-2,6-difluorobenzaldehyde intermediate 4-Butoxy-2,6-difluorobenzyl alcohol start->intermediate NaBH₄, MeOH (Reduction) final 4-Butoxy-2,6-difluorobenzyl bromide intermediate->final PPh₃, CBr₄ (Bromination)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Protocol 4.2.1: Reduction of 4-Butoxy-2,6-difluorobenzaldehyde

  • Dissolve 4-Butoxy-2,6-difluorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude benzyl alcohol, which can often be used in the next step without further purification.

Protocol 4.2.2: Bromination of 4-Butoxy-2,6-difluorobenzyl alcohol

  • Dissolve the crude 4-Butoxy-2,6-difluorobenzyl alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add carbon tetrabromide (CBr₄) (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 4-Butoxy-2,6-difluorobenzyl bromide.

Applications in Drug Development

This molecule is an ideal scaffold for creating libraries of compounds for drug discovery. Its primary application is as an alkylating agent to introduce the 4-butoxy-2,6-difluorobenzyl moiety into a molecule of interest. This can be particularly useful for:

  • Improving Metabolic Stability: The fluorine atoms can block sites of metabolic oxidation, increasing the half-life of a drug.

  • Enhancing Binding Affinity: The fluorinated ring can participate in favorable interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds.

  • Modulating Lipophilicity: The butoxy group increases lipophilicity, which can improve cell membrane permeability.

The parent compound, 2,6-difluorobenzyl bromide, is used in the synthesis of anticonvulsant drugs like Rufinamide and as a reagent for creating inhibitors of viruses like Hepatitis C[8][9]. It is highly probable that 4-Butoxy-2,6-difluorobenzyl bromide could be used to generate analogues of these drugs with modified pharmacokinetic properties.

Protocol 5.1: General Procedure for N-Alkylation
  • In a suitable solvent (e.g., DMF or ACN), dissolve the amine-containing substrate (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Add a solution of 4-Butoxy-2,6-difluorobenzyl bromide (1.1 eq) in the same solvent dropwise.

  • Heat the reaction mixture (typically 50-80 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract the product with an appropriate organic solvent.

  • Purify the product via standard methods (crystallization or chromatography).

Conclusion

4-Butoxy-2,6-difluorobenzyl bromide represents a strategically designed chemical intermediate. Theoretical analysis predicts it to be a highly effective electrophile, with its reactivity finely tuned by the interplay of its ortho-fluoro and para-butoxy substituents. Its robust reactivity, coupled with the desirable physicochemical properties imparted by its unique substitution pattern, makes it a valuable tool for medicinal chemists. The synthetic and application protocols provided herein offer a practical foundation for researchers to explore the full potential of this promising building block in the development of next-generation therapeutics and advanced materials.

References

  • CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
  • CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor . PubMed Central. [Link]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective . PMC - NIH. [Link]

  • 4-(tert-Butoxycarbonyl)-2,6-difluorobenzoic acid | C12H12F2O4 | CID 137553366 . PubChem. [Link]

  • Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium . ResearchGate. [Link]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective . ACS Publications. [Link]

  • Electrophilic Aromatic Fluorination of N-Arylacetamides: a Computational and Efficacy Study . [Link]

  • BROMINE ABSTRACTION BY ARYL RADICALS FROM SUBSTITUTED BENZYL BROMIDES . Chemistry Letters | Oxford Academic. [Link]

  • Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes . Organic Letters - ACS Publications. [Link]

  • Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion . [Link]

  • 4-Chloro-2,6-difluorobenzoic acid | C7H3ClF2O2 | CID 17750684 . PubChem. [Link]

  • 4-Butoxybenzaldehyde | C11H14O2 | CID 79813 . PubChem - NIH. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry . NIH. [Link]

  • Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems . MDPI. [Link]

  • Benzyl bromide is a primary halide. It undergoes SN1 substitution... . Pearson. [Link].

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Troubleshooting & Optimization

Stability and storage conditions for 4-Butoxy-2,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Butoxy-2,6-difluorobenzyl bromide. This document is intended for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance on the stability, storage, and handling of this compound, along with troubleshooting advice for common experimental challenges.

Disclaimer: Specific stability and toxicity data for 4-Butoxy-2,6-difluorobenzyl bromide are not extensively published. The guidance provided herein is based on the known properties of the structurally similar compound 2,6-difluorobenzyl bromide, general principles of benzyl bromide chemistry, and established laboratory safety protocols. Users should always perform a thorough risk assessment before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-Butoxy-2,6-difluorobenzyl bromide?

A1: The main stability concerns for 4-Butoxy-2,6-difluorobenzyl bromide, like other benzyl bromides, are its sensitivity to moisture and potential for thermal degradation. The benzylic bromide functional group is highly reactive and susceptible to hydrolysis, which can lead to the formation of the corresponding benzyl alcohol and hydrobromic acid. This degradation pathway not only consumes the starting material but the generation of acid can also catalyze further decomposition.

Q2: How should I properly store unopened containers of 4-Butoxy-2,6-difluorobenzyl bromide?

A2: To ensure the long-term stability of 4-Butoxy-2,6-difluorobenzyl bromide, unopened containers should be stored in a cool, dry, and dark environment.[1] It is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture and oxygen. A refrigerated and desiccated environment is ideal.

Q3: The material has turned a yellowish or brownish color. Is it still usable?

A3: A change in color from white or off-white to a yellowish or brownish hue often indicates some level of degradation. This can be due to exposure to air, light, or moisture, leading to the formation of colored impurities. While a slight discoloration may not significantly impact the outcome of some reactions, it is a sign of reduced purity. For sensitive applications, it is advisable to purify the material (e.g., by recrystallization) or use a fresh batch.

Q4: I am observing variable yields in my alkylation reaction. Could this be related to the stability of the 4-Butoxy-2,6-difluorobenzyl bromide?

A4: Yes, inconsistent yields in alkylation reactions are a common consequence of using partially degraded 4-Butoxy-2,6-difluorobenzyl bromide. As the compound hydrolyzes, the effective concentration of the active alkylating agent decreases, leading to lower and more variable product yields. To troubleshoot this, ensure that you are using a fresh, properly stored batch of the reagent and that your reaction solvent is anhydrous.

Q5: What are the key safety precautions when handling this compound?

A5: 4-Butoxy-2,6-difluorobenzyl bromide should be handled with caution in a well-ventilated chemical fume hood.[2] Based on the data for the analogous 2,6-difluorobenzyl bromide, it is expected to be corrosive and cause severe skin burns and eye damage.[3][4] It is also a lachrymator, meaning it can cause tearing.[2] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield, is mandatory.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no reactivity in an alkylation reaction Degradation of the benzyl bromide due to improper storage (moisture exposure).Use a fresh bottle of the reagent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere with anhydrous solvents.
Formation of a significant amount of 4-Butoxy-2,6-difluorobenzyl alcohol as a byproduct Hydrolysis of the starting material by water present in the reaction mixture.Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., molecular sieves, distillation) before use.
Inconsistent reaction times Partial degradation of the reagent leading to slower reaction kinetics.Standardize the handling and storage of the benzyl bromide to ensure consistent quality. Consider titrating a sample to determine the active concentration before use in large-scale reactions.
Material appears clumpy or sticky Absorption of moisture from the atmosphere.Store the compound in a desiccator. If clumping is observed, the material may have been compromised. For non-critical applications, it might be possible to dry the material under a high vacuum, but using a fresh batch is preferable.

Storage and Handling Summary

Parameter Recommendation Rationale
Temperature 2-8 °C (Refrigerated)To slow down potential degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)To prevent hydrolysis and oxidation.
Light Store in an amber vial or in the darkTo prevent light-induced degradation.[1]
Moisture Protect from moisture; store in a desiccatorBenzyl bromides are susceptible to hydrolysis.
Handling Chemical fume hoodTo avoid inhalation of corrosive and lachrymatory vapors.[2]
PPE Chemical-resistant gloves, safety goggles, face shield, lab coatTo prevent skin and eye contact with the corrosive material.[5]

Experimental Protocol: N-Alkylation of a Primary Amine

This protocol provides a general procedure for the N-alkylation of a primary amine using 4-Butoxy-2,6-difluorobenzyl bromide.

Materials:

  • 4-Butoxy-2,6-difluorobenzyl bromide

  • Primary amine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Standard work-up and purification equipment

Procedure:

  • Preparation: Under an inert atmosphere, add the primary amine (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.) to a round-bottom flask containing anhydrous DMF.

  • Reagent Addition: In a separate vial, dissolve 4-Butoxy-2,6-difluorobenzyl bromide (1.1 eq.) in a minimal amount of anhydrous DMF.

  • Reaction: Slowly add the solution of 4-Butoxy-2,6-difluorobenzyl bromide to the stirring amine suspension at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Stability and Degradation Pathway

The stability of 4-Butoxy-2,6-difluorobenzyl bromide is critically dependent on the exclusion of environmental factors that can promote its degradation. The diagram below illustrates the key relationships.

Factors Affecting Stability of 4-Butoxy-2,6-difluorobenzyl bromide cluster_storage Optimal Storage Conditions cluster_compound Compound State cluster_degradation Degradation Factors Cool Cool Stable Compound Stable Compound Cool->Stable Compound prevents Dry Dry Dry->Stable Compound prevents Dark Dark Dark->Stable Compound prevents Inert Gas Inert Gas Inert Gas->Stable Compound prevents Degraded Compound Degraded Compound Stable Compound->Degraded Compound degrades via Moisture Moisture Moisture->Degraded Compound causes hydrolysis Heat Heat Heat->Degraded Compound causes thermal decomposition Light Light Light->Degraded Compound causes photodegradation

Caption: Relationship between storage conditions and compound stability.

References

  • Wikipedia. Benzyl bromide. [Link]

  • University of California, Riverside. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • AIP Publishing. (2015). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. [Link]

  • Journal of the American Chemical Society. (1962). Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl Bromides. [Link]

  • The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. In Working with Chemicals. [Link]

  • PubMed. (2015, January 28). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. [Link]

  • AIP Publishing. (1950). The C–Br Bond Dissociation Energy in Benzyl Bromide and Allyl Bromide. [Link]

  • Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. [Link]

  • IDEX Health & Science. Chemical Compatibility. [Link]

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Technical Support Center: Advanced Strategies for Utilizing 4-Butoxy-2,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for 4-Butoxy-2,6-difluorobenzyl bromide. This document is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile, yet sterically demanding, reagent in their synthetic workflows. The unique substitution pattern of this molecule—featuring two ortho-fluorine atoms—presents both opportunities and challenges. The fluorine atoms enhance the electrophilic character of the benzylic carbon, making it a potent alkylating agent for introducing fluorinated moieties, which can improve the metabolic stability and bioavailability of drug candidates.[1][2][3] However, these same fluorine atoms create significant steric hindrance, which can impede reaction rates and lead to undesired side reactions.

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-Butoxy-2,6-difluorobenzyl bromide, and what are its primary applications?

4-Butoxy-2,6-difluorobenzyl bromide is a specialized organic reagent. It is a derivative of 2,6-difluorobenzyl bromide, which is a crucial intermediate in the synthesis of various pharmaceuticals, including treatments for epilepsy (Rufinamide) and prostate cancer (Relugolix), as well as novel antiviral and anti-inflammatory agents.[4][5] The core utility of this class of compounds lies in their ability to act as electrophiles in nucleophilic substitution reactions.[1]

The key structural features are:

  • Benzyl bromide moiety: A reactive electrophilic center (CH₂Br) ideal for alkylating nucleophiles (e.g., phenols, amines, thiols).

  • 2,6-difluoro substitution: These ortho-fluorine atoms significantly increase the electrophilicity of the benzylic carbon through induction, but they also create a sterically crowded environment.[1]

  • 4-Butoxy group: This para-alkoxy group is an electron-donating group, which can subtly modulate the electronic properties of the aromatic ring and influence the overall reactivity of the benzylic position. It also increases the lipophilicity of the molecule.

Q2: How do the ortho-fluoro groups influence the reactivity of the benzylic carbon?

The two fluorine atoms at the C2 and C6 positions have a dual effect:

  • Electronic Effect (Inductive Withdrawal): Fluorine is the most electronegative element. The strong electron-withdrawing inductive effect of the two fluorine atoms polarizes the C-Br bond, making the benzylic carbon more electron-deficient and thus more susceptible to nucleophilic attack.[1][4] This enhances its intrinsic reactivity as an electrophile.

  • Steric Effect (Physical Shielding): The van der Waals radii of the fluorine atoms create a "steric shield" around the benzylic carbon. This physically obstructs the trajectory of incoming nucleophiles, particularly bulky ones, which is the primary challenge when using this reagent.[6] This hindrance is a major factor in slowing down Sₙ2 reactions.[7][8]

Q3: What are the recommended storage and handling procedures for this reagent?

Based on the data for the parent compound, 2,6-difluorobenzyl bromide, rigorous safety protocols are essential.

  • Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage.[9] It may also be corrosive to metals.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. Avoid breathing dust or mists.[9]

  • Storage: Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area.[9] The material is moisture-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

PropertyValue (for 2,6-difluorobenzyl bromide)Source(s)
Molecular Formula C₇H₅BrF₂[1]
Molecular Weight 207.02 g/mol [1]
Appearance White to off-white solid/crystal[1]
Melting Point 51-55 °C[1][9]
Hazard Class Skin Corrosion 1B, Eye Damage 1[9]
Storage Temperature Room Temperature (<15°C recommended)

Troubleshooting Guide: Overcoming Reaction Hurdles

This section addresses common issues encountered during alkylation reactions with 4-Butoxy-2,6-difluorobenzyl bromide, framed as direct questions from a researcher to an application scientist.

Q4: My O-alkylation of a hindered phenol is failing or showing very low conversion. I'm using K₂CO₃ in acetone. What's going wrong?

This is a classic issue stemming from a mismatch of reaction conditions for a sterically demanding electrophile. While K₂CO₃ and acetone are suitable for simple alkylations, they are often insufficient here.

Causality Analysis:

  • Base Strength: The acidity of your phenol and the reaction kinetics are key. K₂CO₃ may not be a strong enough base to fully deprotonate a less acidic phenol, resulting in a low concentration of the active nucleophile (the phenoxide).

  • Solvent Choice: Acetone has a relatively low boiling point and moderate polarity. For slow, sterically hindered reactions, a higher boiling point, polar aprotic solvent is necessary to provide sufficient thermal energy and to effectively solvate the cation of the base, thereby liberating the nucleophile.

  • Steric Hindrance: The primary issue is the steric clash between your (potentially hindered) nucleophile and the shielded electrophilic center of the benzyl bromide.[6][10]

Solutions & Optimization Strategy:

  • Strengthen the Base: Switch to a more powerful base to ensure complete and rapid formation of the nucleophile. Cesium carbonate (Cs₂CO₃) is often the base of choice in these scenarios. The large, soft cesium cation is poorly solvated, leading to a more "naked" and highly reactive anionic nucleophile.

  • Change the Solvent: Move to a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN).[11] These solvents will facilitate the Sₙ2 reaction pathway.

  • Increase Temperature: With a higher boiling point solvent, you can safely increase the reaction temperature (e.g., to 80-100 °C) to provide the necessary activation energy to overcome the steric barrier.

  • Consider Catalysis: Add a catalytic amount (5-10 mol%) of potassium iodide (KI) or sodium iodide (NaI). This initiates an in situ Finkelstein reaction, converting the benzyl bromide to the more reactive benzyl iodide, which is a better leaving group and can significantly accelerate the reaction.

Workflow for Troubleshooting Low Conversion

G start Low / No Conversion check_base Is the base strong enough? (e.g., K2CO3) start->check_base check_solvent Is the solvent appropriate? (e.g., Acetone, THF) check_base->check_solvent Yes sol_base ACTION: Switch to Cs2CO3 or NaH check_base->sol_base No check_temp Is the temperature high enough? check_solvent->check_temp Yes sol_solvent ACTION: Use DMF, DMSO, or MeCN check_solvent->sol_solvent No sol_temp ACTION: Increase temp to 80-120 °C (use appropriate solvent) check_temp->sol_temp No sol_catalyst ADVANCED: Add catalytic KI or NaI check_temp->sol_catalyst Yes sol_base->check_solvent sol_solvent->check_temp sol_temp->sol_catalyst

Caption: Troubleshooting decision tree for low-yield alkylation reactions.

Q5: I'm trying to alkylate a secondary amine, but I'm getting a lot of elimination byproducts and low yields of my desired tertiary amine. What can I do?

This problem highlights the fine line between Sₙ2 (substitution) and E2 (elimination) pathways. A sterically hindered electrophile paired with a strong base (which your amine can be) can favor elimination.

Causality Analysis:

  • Sₙ2 vs. E2 Competition: The 2,6-difluoro groups hinder the backside attack required for Sₙ2. If the nucleophile (your amine) is also bulky, it may act as a base, abstracting a proton from the benzylic carbon and leading to an E2 elimination pathway, especially at higher temperatures.[8]

  • Base/Nucleophile Role: Secondary amines are moderately nucleophilic but also basic. Using a very strong, non-nucleophilic external base to deprotonate the amine before adding the electrophile can sometimes help, but often the amine itself is sufficient.

Solutions & Optimization Strategy:

  • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly favor the Sₙ2 pathway, even if it requires a longer reaction time.

  • Use a Weaker, Non-nucleophilic Base: If an external base is needed, use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or proton sponge to scavenge the HBr byproduct without competing in the primary reaction.[12] Stronger bases like NaH may increase elimination.

  • Phase-Transfer Catalysis (PTC): For N-alkylation, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective.[12] It works by bringing the nucleophilic anion into the organic phase, allowing the reaction to proceed under milder, often biphasic conditions (e.g., DCM/water with a mild base), which can suppress elimination.

Visualizing the Steric Hindrance Problem

G cluster_reagents cluster_electrophile 4-Butoxy-2,6-difluorobenzyl bromide Nu Nu: C_alpha C Nu->C_alpha Backside Attack Trajectory Br Br C_alpha->Br δ+ H1 H C_alpha->H1 H2 H C_alpha->H2 Aryl Ar C_alpha->Aryl F_ortho1 F Aryl->F_ortho1 F_ortho2 F Aryl->F_ortho2 shield1 Steric Shield shield2 Steric Shield

Caption: Steric shielding of the benzylic carbon by ortho-fluoro groups.

Experimental Protocol: A Self-Validating System

Objective: To perform an O-alkylation on a sterically hindered phenol, 2,6-di-tert-butylphenol, as a model system for overcoming extreme steric hindrance. A successful reaction here validates the robustness of the protocol.

Materials:

  • 4-Butoxy-2,6-difluorobenzyl bromide (1.0 eq)

  • 2,6-di-tert-butylphenol (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃, 1.5 eq)

  • Potassium Iodide (KI, 0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aq. NH₄Cl solution

  • Brine (Saturated aq. NaCl solution)

Step-by-Step Methodology:

  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-di-tert-butylphenol (1.1 eq), Cesium Carbonate (1.5 eq), and Potassium Iodide (0.1 eq).

    • Expertise & Rationale: Flame-drying ensures anhydrous conditions, critical for preventing hydrolysis of the electrophile and maximizing the reactivity of the base. Cs₂CO₃ is chosen for its superior ability to generate a highly reactive phenoxide.[11] KI serves as a catalyst to accelerate the reaction.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe until a stirrable slurry is formed (approx. 0.1 M concentration with respect to the benzyl bromide). Add 4-Butoxy-2,6-difluorobenzyl bromide (1.0 eq) as a solid or as a solution in a minimal amount of anhydrous DMF.

  • Reaction Conditions: Heat the reaction mixture to 80 °C in an oil bath.

    • Trustworthiness: The reaction progress should be monitored to establish a self-validating endpoint. Take small aliquots (e.g., every 2 hours), quench with water, extract with EtOAc, and analyze by TLC or LC-MS to track the disappearance of the starting material and the appearance of the product spot. The reaction is complete when no further change is observed.

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aq. NH₄Cl solution (1x), water (2x), and finally with brine (1x).

    • Expertise & Rationale: The NH₄Cl wash helps to neutralize any remaining base and facilitates phase separation. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure ether product.

References

  • CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
  • Cas No: 85118-00-9 | 2,6-Difluorobenzyl bromide - Vasista Group. [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - ResearchGate. [Link]

  • Benzylation of Arenes with Benzyl Halides under Promoter‐Free and Additive‐Free Conditions - ResearchGate. [Link]

  • The Indispensable Role of 2,6-Difluorobenzyl Bromide in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC - NIH. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution - Chemistry LibreTexts. [Link]

  • Williamson Ether Synthesis - Chemistry Steps. [Link]

  • What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone (YouTube). [Link]

  • Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - NIH. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Products from 4-Butoxy-2,6-difluorobenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the introduction of fluorinated motifs is a well-established strategy for modulating the physicochemical and biological properties of molecules. The 2,6-difluorobenzyl moiety, in particular, is a valuable building block, and its derivatives, such as 4-Butoxy-2,6-difluorobenzyl bromide, offer nuanced opportunities for structural diversification. This guide provides an in-depth technical comparison of the products derived from reactions of 4-Butoxy-2,6-difluorobenzyl bromide and offers a robust framework for their validation, grounded in established analytical principles.

The Strategic Advantage of the 4-Butoxy-2,6-difluorobenzyl Moiety

The 2,6-difluoro substitution pattern on the benzyl ring significantly enhances the electrophilicity of the benzylic carbon, making 2,6-difluorobenzyl halides potent alkylating agents for a variety of nucleophiles.[1] This increased reactivity is a double-edged sword, offering the potential for high reaction rates but also demanding precise control to minimize side reactions. The introduction of a butoxy group at the 4-position introduces an electron-donating substituent, which can subtly modulate the reactivity of the benzylic bromide compared to its non-alkoxylated counterpart. This modification also provides a lipophilic handle, a feature often sought in drug discovery to improve membrane permeability and other ADME (absorption, distribution, metabolism, and excretion) properties.

This guide will focus on a representative nucleophilic substitution reaction: the N-alkylation of piperidine with 4-Butoxy-2,6-difluorobenzyl bromide. This reaction is a cornerstone of many synthetic routes in pharmaceutical development. We will compare the expected outcome of this reaction with that of an alternative, more conventional benzylating agent, benzyl bromide, and provide detailed protocols for the synthesis and rigorous validation of the resulting products.

Comparative Reactivity: A Mechanistic Perspective

The primary reaction of interest is the SN2 displacement of the bromide ion from 4-Butoxy-2,6-difluorobenzyl bromide by a nucleophile, such as the nitrogen atom of piperidine.

G reagents 4-Butoxy-2,6-difluorobenzyl Bromide + Piperidine transition_state [Sₙ2 Transition State] reagents->transition_state Nucleophilic Attack product N-(4-Butoxy-2,6-difluorobenzyl)piperidine + HBr transition_state->product Bromide Departure

Figure 1: SN2 reaction of 4-Butoxy-2,6-difluorobenzyl bromide with piperidine.

The fluorine atoms at the ortho positions exert a strong electron-withdrawing inductive effect, increasing the partial positive charge on the benzylic carbon and making it more susceptible to nucleophilic attack. Conversely, the para-butoxy group is electron-donating through resonance, which can slightly destabilize the developing negative charge on the bromine in the transition state, potentially leading to a marginally slower reaction rate compared to the non-alkoxylated 2,6-difluorobenzyl bromide.

Comparison with Benzyl Bromide:

Feature4-Butoxy-2,6-difluorobenzyl BromideBenzyl BromideRationale
Electrophilicity of Benzylic Carbon HighModerateThe two ortho-fluorine atoms are strongly electron-withdrawing, increasing the electrophilicity.
Leaving Group Ability Good (Br⁻)Good (Br⁻)The leaving group is identical in both cases.
Steric Hindrance Slightly IncreasedMinimalThe ortho-fluorine atoms are relatively small but can introduce some steric shielding compared to hydrogen.
Expected Reactivity in SN2 HighModerateThe dominant electronic effect of the fluorine atoms is expected to lead to a faster reaction rate compared to unsubstituted benzyl bromide.

Experimental Protocols: Synthesis and Validation

This section provides detailed, self-validating protocols for the synthesis and characterization of the N-benzylated piperidine product.

Synthesis of N-(4-Butoxy-2,6-difluorobenzyl)piperidine

Materials:

  • 4-Butoxy-2,6-difluorobenzyl bromide (Assumed purity >97%)

  • Piperidine (Reagent grade, distilled)

  • Potassium carbonate (K₂CO₃, anhydrous)

  • Acetonitrile (ACN, anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of piperidine (1.2 equivalents) in anhydrous acetonitrile (10 mL per mmol of benzyl bromide) under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 equivalents).

  • Add 4-Butoxy-2,6-difluorobenzyl bromide (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting benzyl bromide is consumed (typically 2-4 hours).

  • Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-(4-Butoxy-2,6-difluorobenzyl)piperidine.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Prevents the hydrolysis of the benzyl bromide and the formation of byproducts.

  • Potassium Carbonate: Acts as a base to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product and preventing the protonation of the piperidine nucleophile.

  • Acetonitrile: A polar aprotic solvent that is suitable for SN2 reactions and solubilizes the reactants.

  • Aqueous Workup: Removes the inorganic salts and any remaining water-soluble impurities.

  • Chromatographic Purification: Ensures the isolation of the product with high purity, which is essential for accurate characterization and further applications.

Product Validation Workflow

A multi-technique approach is essential for the unambiguous validation of the synthesized product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation synthesis N-Alkylation Reaction purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (GC-MS or LC-MS) purification->ms hplc HPLC Analysis (Purity Assessment) purification->hplc

Figure 2: Workflow for the synthesis and validation of N-(4-Butoxy-2,6-difluorobenzyl)piperidine.

NMR is the cornerstone of structural elucidation in organic chemistry.

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

Expected ¹H NMR Spectral Features for N-(4-Butoxy-2,6-difluorobenzyl)piperidine:

  • Aromatic Protons: A triplet in the range of 6.5-7.0 ppm, integrating to 2H, corresponding to the two protons on the difluorobenzyl ring. The coupling to the two adjacent fluorine atoms will result in a triplet splitting pattern.

  • Benzylic Protons: A singlet around 3.5-3.7 ppm, integrating to 2H.

  • Butoxy Group Protons: A triplet around 3.9-4.1 ppm (OCH₂), a multiplet around 1.7-1.9 ppm (OCH₂CH₂), a multiplet around 1.4-1.6 ppm (CH₂CH₃), and a triplet around 0.9-1.0 ppm (CH₃).

  • Piperidine Protons: Broad multiplets in the range of 1.4-2.6 ppm.

Expected ¹³C NMR Spectral Features:

  • Signals for the aromatic carbons, with the carbons attached to fluorine showing characteristic splitting patterns (C-F coupling).

  • A signal for the benzylic carbon around 50-60 ppm.

  • Signals for the butoxy and piperidine carbons.

Expected ¹⁹F NMR Spectral Features:

  • A single resonance for the two equivalent fluorine atoms.

GC-MS or LC-MS can be used to confirm the molecular weight and provide information about the fragmentation pattern of the molecule.

Sample Preparation for GC-MS: Dissolve a small amount of the purified product in a volatile organic solvent like dichloromethane or ethyl acetate.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): The mass corresponding to the molecular formula of N-(4-Butoxy-2,6-difluorobenzyl)piperidine (C₁₆H₂₃F₂NO).

  • Key Fragmentation Pattern: A prominent fragment corresponding to the loss of the piperidine ring or the butoxy group. The benzylic fragment (4-butoxy-2,6-difluorobenzyl cation) is expected to be a stable and therefore abundant ion.

HPLC is a powerful technique for assessing the purity of the final product.

Protocol for Purity Analysis:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or another modifier to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL.

Data Interpretation: A pure sample should show a single major peak at a specific retention time. The peak area percentage can be used to quantify the purity.

Comparative Performance Data (Hypothetical)

The following table presents a hypothetical comparison of the reaction of piperidine with 4-Butoxy-2,6-difluorobenzyl bromide and benzyl bromide, based on the principles discussed.

Parameter4-Butoxy-2,6-difluorobenzyl BromideBenzyl Bromide
Reaction Time (at RT) 2-4 hours6-8 hours
Isolated Yield ~85-95%~80-90%
Product Purity (after chromatography) >98%>98%
Side Products Minimal with controlled conditionsMinimal with controlled conditions

Note: This data is illustrative and based on the expected higher reactivity of the fluorinated substrate. Actual results may vary depending on the specific reaction conditions.

Conclusion and Future Perspectives

4-Butoxy-2,6-difluorobenzyl bromide is a highly reactive and synthetically useful building block. Its reactions, particularly with amine nucleophiles, proceed efficiently under mild conditions to provide access to a diverse range of fluorinated molecules. The validation of the products from these reactions requires a systematic and multi-faceted analytical approach, combining NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment.

While this guide has focused on a specific N-alkylation reaction, the principles and protocols outlined herein are broadly applicable to other nucleophilic substitution reactions involving this versatile reagent. For researchers in drug discovery and materials science, a thorough understanding of the reactivity and a robust validation strategy for the products of 4-Butoxy-2,6-difluorobenzyl bromide are paramount for the successful development of novel and functional molecules.

References

  • Chem-Impex. (n.d.). 2,6-Difluorobenzyl bromide. Retrieved January 26, 2026, from [Link]

  • Google Patents. (2011). Preparation method of 2,6-difluorobenzyl bromide. CN102070398A.
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  • MDPI. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved January 26, 2026, from [Link]

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The Butoxy Advantage: A Comparative Guide to 4-Butoxy-2,6-difluorobenzyl bromide in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the selection of building blocks is a critical decision that profoundly impacts the trajectory of a research program. The nuanced interplay of a molecule's physicochemical properties dictates its reactivity, solubility, metabolic stability, and ultimately, its therapeutic potential. This guide provides an in-depth comparative analysis of 4-Butoxy-2,6-difluorobenzyl bromide, elucidating the strategic advantages conferred by the 4-butoxy group in contrast to its analogs. By examining key performance metrics and providing validated experimental protocols, this document serves as a comprehensive resource for informed decision-making in synthetic and medicinal chemistry endeavors.

Introduction: Beyond the Core - The Strategic Importance of the Butoxy Group

The 2,6-difluorobenzyl bromide scaffold is a well-established electrophilic building block in organic synthesis, valued for its reactivity in nucleophilic substitution reactions. The two fluorine atoms at the ortho positions enhance its electrophilic character, making it a versatile reagent for introducing the 2,6-difluorobenzyl moiety into a wide array of molecules, including pharmaceuticals and agrochemicals.[1] However, the strategic introduction of a butoxy group at the 4-position of this reactive core introduces a new dimension of molecular design, offering significant advantages in key physicochemical and pharmacokinetic parameters.

This guide will dissect the multifaceted contributions of the butoxy group by comparing 4-Butoxy-2,6-difluorobenzyl bromide with its parent compound, 2,6-difluorobenzyl bromide, and its lower alkoxy homologs, the 4-methoxy and 4-ethoxy analogs.

Physicochemical Property Comparison: The Impact of the Alkoxy Chain Length

The length of the alkoxy chain plays a pivotal role in modulating the lipophilicity and solubility of the molecule, two critical parameters that govern a compound's behavior in both chemical reactions and biological systems.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP*Aqueous Solubility (Predicted)
2,6-Difluorobenzyl bromideC₇H₅BrF₂207.022.6Low
4-Methoxy-2,6-difluorobenzyl bromideC₈H₇BrF₂O237.042.7Low
4-Ethoxy-2,6-difluorobenzyl bromideC₉H₉BrF₂O251.073.1Very Low
4-Butoxy-2,6-difluorobenzyl bromide C₁₁H₁₃BrF₂O 279.12 4.0 Very Low

As evidenced by the calculated LogP values, the lipophilicity increases with the length of the alkyl chain of the ether. The butoxy group, being the longest chain in this comparison, imparts the highest degree of lipophilicity to the molecule. This enhanced lipophilicity can be a significant advantage in several contexts:

  • Improved Solubility in Organic Solvents: For synthetic transformations, increased lipophilicity often translates to better solubility in a wider range of organic solvents, facilitating reaction setup and purification.

  • Enhanced Membrane Permeability: In the context of drug design, a higher LogP value can lead to improved passive diffusion across biological membranes, a crucial factor for oral bioavailability.[3]

Experimental Protocols: Synthesis and Comparative Analysis

To enable a direct and objective comparison, detailed experimental protocols for the synthesis of the benchmark compounds and the evaluation of their key properties are provided below.

Synthesis of 4-Alkoxy-2,6-difluorobenzyl bromides

The synthesis of the title compound and its analogs can be achieved through a two-step process starting from 2,6-difluorotoluene. The following is a general procedure that can be adapted for each analog.

Synthesis_Workflow A 2,6-Difluorotoluene B Nitration (HNO3, H2SO4) A->B C 4-Nitro-2,6-difluorotoluene B->C D Reduction (e.g., Fe, HCl) C->D E 4-Amino-2,6-difluorotoluene D->E F Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) E->F G 4-Hydroxy-2,6-difluorotoluene F->G H Williamson Ether Synthesis (Alkyl Bromide, Base) G->H I 4-Alkoxy-2,6-difluorotoluene H->I J Radical Bromination (NBS, Initiator) I->J K 4-Alkoxy-2,6-difluorobenzyl bromide J->K

Figure 1: General synthetic workflow for 4-Alkoxy-2,6-difluorobenzyl bromides.

Step 1: Synthesis of 4-Alkoxy-2,6-difluorotoluene (General Procedure)

  • Nitration: To a stirred solution of 2,6-difluorotoluene in concentrated sulfuric acid at 0°C, slowly add a mixture of concentrated nitric acid and sulfuric acid. Maintain the temperature below 10°C. After the addition is complete, stir the mixture for 1-2 hours, then pour it onto ice. Filter the precipitate, wash with water, and dry to obtain 4-nitro-2,6-difluorotoluene.

  • Reduction: Suspend the 4-nitro-2,6-difluorotoluene in a mixture of ethanol and water. Add iron powder and a catalytic amount of hydrochloric acid. Heat the mixture to reflux and stir vigorously for several hours until the reaction is complete (monitored by TLC). Cool the mixture, filter through celite, and concentrate the filtrate to obtain 4-amino-2,6-difluorotoluene.

  • Hydroxylation: Dissolve the 4-amino-2,6-difluorotoluene in aqueous sulfuric acid and cool to 0°C. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C. After stirring for 30 minutes, slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid. Continue heating until nitrogen evolution ceases. Cool the mixture and extract with an organic solvent to obtain 4-hydroxy-2,6-difluorotoluene.

  • Williamson Ether Synthesis: To a solution of 4-hydroxy-2,6-difluorotoluene in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaH) and the corresponding alkyl bromide (e.g., bromobutane for the butoxy derivative). Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC). Cool the reaction, filter, and remove the solvent. Purify the residue by column chromatography to yield the desired 4-alkoxy-2,6-difluorotoluene.

Step 2: Radical Bromination of 4-Alkoxy-2,6-difluorotoluene (General Procedure)

This procedure is adapted from a known method for the bromination of substituted toluenes.[4]

  • Dissolve the 4-alkoxy-2,6-difluorotoluene in a suitable solvent such as carbon tetrachloride or cyclohexane.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN).

  • Heat the mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent lamp to initiate the reaction.

  • Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.

  • Filter off the succinimide byproduct and wash the filter cake with the solvent.

  • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 4-alkoxy-2,6-difluorobenzyl bromide.

Comparative Experimental Protocols

a) Determination of Octanol-Water Partition Coefficient (LogP) - Shake-Flask Method [5]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare a series of flasks containing a pre-saturated mixture of n-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer for LogD).

  • Add a small aliquot of the stock solution to each flask.

  • Shake the flasks vigorously for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Centrifuge the flasks to separate the two phases.

  • Carefully withdraw a sample from both the aqueous and the n-octanol layers.

  • Analyze the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

b) In Vitro Metabolic Stability Assay - Liver Microsome Assay [6][7]

  • Prepare a reaction mixture containing liver microsomes (from human, rat, or other species of interest) in a phosphate buffer (pH 7.4).

  • Add the test compound (typically at a low concentration, e.g., 1 µM) to the microsomal suspension.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

Metabolic_Stability_Workflow cluster_0 Incubation at 37°C cluster_1 Time-Point Sampling & Quenching cluster_2 Analysis A Test Compound D Reaction Mixture A->D B Liver Microsomes B->D C NADPH-Regenerating System C->D E Aliquots at t = 0, 5, 15, 30, 60 min D->E F Quench with Acetonitrile + Internal Standard E->F G Centrifugation F->G H LC-MS/MS Analysis of Supernatant G->H I Data Analysis: - % Parent Remaining vs. Time - Calculate t½ H->I

Figure 2: Workflow for the in vitro metabolic stability assay.

The Reactivity Advantage: A Balancing Act

The electron-donating nature of the alkoxy group at the para position can influence the reactivity of the benzylic bromide. While the two ortho-fluorine atoms are strong electron-withdrawing groups that increase the electrophilicity of the benzylic carbon, the para-alkoxy group can partially offset this effect through resonance.

Reactivity_Influence cluster_0 Factors Increasing Reactivity cluster_1 Factors Decreasing Reactivity A Ortho-Fluorine Atoms (Inductive Effect) C Benzylic Carbon (Electrophilicity) A->C + B Para-Alkoxy Group (Resonance Effect) B->C -

Figure 3: Electronic effects influencing the reactivity of the benzylic carbon.

This modulation of reactivity can be advantageous. While a highly reactive benzyl bromide might be prone to side reactions and instability, the slightly attenuated reactivity of the butoxy-substituted analog can offer greater control and selectivity in nucleophilic substitution reactions. This is particularly important when working with complex molecules bearing multiple reactive sites. The bulky butoxy group may also introduce a degree of steric hindrance that can influence the regioselectivity of certain reactions.

The Metabolic Stability Advantage: Blocking a Key Metabolic Pathway

In drug development, metabolic stability is a paramount consideration. A compound that is rapidly metabolized will have a short half-life in the body, potentially limiting its therapeutic efficacy. Aromatic rings are often susceptible to oxidation by cytochrome P450 enzymes, particularly at the para position.[8]

The presence of the butoxy group at the 4-position effectively "caps" this potential site of metabolism. While the butoxy group itself can be metabolized (e.g., through O-dealkylation), this process is often slower than direct aromatic hydroxylation. This metabolic "blocking" can lead to a significantly longer in vivo half-life compared to the unsubstituted 2,6-difluorobenzyl bromide.

Conclusion: The Strategic Value of the Butoxy Group

  • Fine-tune lipophilicity: Enhancing solubility in organic media and potentially improving membrane permeability of derivative compounds.

  • Modulate reactivity: Providing a balance between reactivity and stability for more controlled and selective synthetic transformations.

  • Enhance metabolic stability: Blocking a key site of aromatic oxidation, which can lead to an improved pharmacokinetic profile in drug candidates.

By understanding and leveraging these advantages, scientists can make more strategic decisions in the design and synthesis of novel molecules with optimized properties for a range of applications, from new therapeutics to advanced materials.

References

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A Spectroscopic Guide to 4-Butoxy-2,6-difluorobenzyl Bromide and Its Derivatives: Characterization for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of 4-Butoxy-2,6-difluorobenzyl bromide and related derivatives. As versatile reagents in organic synthesis, these compounds are crucial building blocks in the development of novel pharmaceuticals and advanced materials.[1][2] The introduction of fluorine atoms and an alkoxy group into the benzyl bromide scaffold significantly alters the molecule's electronic properties, reactivity, and, consequently, its spectroscopic signature.[1][3] Understanding these spectroscopic nuances is paramount for researchers in drug development and materials science for reaction monitoring, quality control, and unambiguous structural confirmation.

This document moves beyond a simple data repository, offering a comparative analysis grounded in the fundamental principles of spectroscopy. We will dissect the influence of each substituent on the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a framework for the confident characterization of this important class of molecules.

Molecular Structure and Its Spectroscopic Implications

The core structure of 4-Butoxy-2,6-difluorobenzyl bromide features a benzene ring symmetrically substituted with two electron-withdrawing fluorine atoms ortho to a reactive bromomethyl group. In the para position, an electron-donating butoxy group is present. This specific arrangement creates a unique electronic environment that is directly reflected in its spectroscopic output.

cluster_0 4-Butoxy-2,6-difluorobenzyl Bromide C1 C1 C2 C2 C1->C2 C7 C7 (Benzylic) C1->C7 C3 C3 C2->C3 F1 F C2->F1 C4 C4 C3->C4 C5 C5 C4->C5 O O C4->O C6 C6 C5->C6 C6->C1 F2 F C6->F2 Br Br C7->Br Butoxy Butoxy Group (C8-C11) O->Butoxy

Caption: Core structure of 4-Butoxy-2,6-difluorobenzyl bromide.

Comparative Spectroscopic Analysis

A multi-technique approach is essential for the complete characterization of these derivatives. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed picture of the electronic environment of the nuclei.

¹H NMR Insights:

  • Benzylic Protons (-CH₂Br): In the parent benzyl bromide, these protons typically appear as a singlet around 4.44 ppm.[4] In 2,6-difluorobenzyl bromide, the strong electron-withdrawing effect of the ortho-fluorine atoms deshields these protons, shifting their signal downfield to approximately 4.53 ppm.[5] The addition of the electron-donating 4-butoxy group will slightly shield these protons, causing a minor upfield shift compared to the 2,6-difluoro analogue.

  • Aromatic Protons: The symmetry of the 4-Butoxy-2,6-difluoro substitution pattern results in a simplified aromatic region. A single signal, appearing as a triplet (due to coupling with the two equivalent fluorine atoms), is expected for the two equivalent protons at the C3 and C5 positions. In contrast, unsubstituted benzyl bromide shows a complex multiplet for the aromatic protons between 7.09 and 7.51 ppm.[4]

  • Butoxy Group Protons: The butoxy substituent will present a characteristic set of signals: a triplet for the -OCH₂- protons (around 4.0 ppm), followed by two multiplets for the central -CH₂-CH₂- groups, and a terminal methyl (-CH₃) group appearing as an upfield triplet (around 0.9 ppm).

¹³C NMR Insights:

  • Benzylic Carbon (-CH₂Br): This carbon is highly sensitive to substitution. Its chemical shift provides a clear indication of the electronic effects on the benzylic position.

  • Aromatic Carbons: The carbon signals of the aromatic ring are significantly influenced by the substituents. The carbons directly attached to fluorine (C2, C6) will appear as doublets with large one-bond C-F coupling constants. The carbon attached to the oxygen of the butoxy group (C4) will be shifted significantly downfield.

  • Butoxy Group Carbons: The four distinct carbon environments of the n-butyl group will be clearly resolved in the aliphatic region of the spectrum.

¹⁹F NMR Insights:

For fluorinated compounds, ¹⁹F NMR is indispensable.[6] A single resonance is expected for the two equivalent fluorine atoms in 4-Butoxy-2,6-difluorobenzyl bromide. Its chemical shift provides direct evidence of the fluorine's chemical environment. Coupling to the aromatic protons (H3, H5) may also be observed, providing further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[7]

  • C-H Stretching: Vibrations for the aromatic C-H bonds will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the butoxy and benzylic methylene groups will be observed just below 3000 cm⁻¹.

  • Aromatic C=C Stretching: A series of absorptions between 1450-1600 cm⁻¹ are characteristic of the benzene ring.

  • C-O Stretching: A strong, distinct band corresponding to the aryl-alkyl ether C-O stretch will be prominent in the 1200-1260 cm⁻¹ region.

  • C-F Stretching: Strong and intense absorption bands in the fingerprint region, typically between 1000-1400 cm⁻¹, are definitive indicators of the C-F bonds.

  • C-Br Stretching: A weaker absorption in the lower frequency range (500-600 cm⁻¹) corresponds to the C-Br bond.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

  • Molecular Ion Peak: 4-Butoxy-2,6-difluorobenzyl bromide has a molecular weight of 279.125 g/mol .[8] Due to the presence of bromine, the molecular ion will appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Key Fragmentation: The most prominent fragmentation pathway for benzyl bromides is the loss of the bromine radical (•Br) to form a relatively stable benzyl cation. For 4-Butoxy-2,6-difluorobenzyl bromide, this would result in a fragment ion at m/z 199. The mass spectrum of 2,6-difluorobenzyl bromide similarly shows a base peak at m/z 127, corresponding to the loss of bromine.[5] Further fragmentation of the butoxy chain would also be expected.

Summary of Comparative Spectroscopic Data

Spectroscopic Feature Benzyl Bromide 2,6-Difluorobenzyl Bromide 4-Butoxy-2,6-difluorobenzyl Bromide (Predicted) Rationale for Change
¹H NMR: δ -CH₂Br (ppm) ~4.44[4]~4.53[5]~4.50Deshielding by two ortho-F atoms.
¹H NMR: Aromatic (ppm) 7.09-7.51 (multiplet)[4]6.91 (t), 7.28 (m)[5]~6.7 (t)High symmetry and strong influence of F and OBu groups.
¹³C NMR: C-F Coupling N/APresentPresentDirect C-F bonds.
IR: C-O Stretch (cm⁻¹) N/AN/A~1200-1260Presence of the butoxy ether linkage.
IR: C-F Stretch (cm⁻¹) N/APresentPresentPresence of C-F bonds.
MS: M⁺ Isotope Pattern M⁺/M+2 (~1:1)M⁺/M+2 (~1:1)M⁺/M+2 (~1:1)Natural abundance of ⁷⁹Br and ⁸¹Br.
MS: Base Peak (m/z) 91 ([C₇H₇]⁺)127 ([C₇H₅F₂]⁺)[5]199 ([C₁₁H₁₃F₂O]⁺)Loss of •Br to form a stable substituted benzyl cation.

Experimental Protocol: Acquisition of High-Quality NMR Data

A self-validating protocol is critical for ensuring data integrity. The following procedure outlines the standard method for acquiring high-resolution NMR spectra for compounds like 4-Butoxy-2,6-difluorobenzyl bromide.

Objective: To obtain unambiguous ¹H and ¹³C NMR spectra suitable for structural elucidation and purity assessment.

Materials:

  • 4-Butoxy-2,6-difluorobenzyl bromide sample (~10-20 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • High-precision NMR tubes (5 mm)

  • 400 MHz (or higher) NMR Spectrometer

Methodology:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6 mL of CDCl₃ directly in a clean, dry vial. The causality here is to ensure complete dissolution and create a homogenous solution, which is fundamental for acquiring sharp, well-resolved NMR signals.

    • Transfer the solution to an NMR tube. The solvent, CDCl₃, is chosen for its ability to dissolve a wide range of organic compounds and for its single deuterium signal which the spectrometer uses to "lock" the magnetic field, correcting for any drift.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Locking: The instrument locks onto the deuterium signal of the CDCl₃. This is a crucial self-correction step that ensures the stability of the magnetic field throughout the experiment, preventing signal broadening or distortion.

    • Tuning and Matching: The probe is tuned to the specific frequencies of the nuclei being observed (e.g., ¹H, ¹³C). This step maximizes the sensitivity of the instrument, ensuring a high signal-to-noise ratio, which is especially important for less sensitive nuclei like ¹³C.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This is the most critical step for achieving high resolution, ensuring that all molecules in the sample experience the exact same magnetic field, leading to sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H Spectrum: Acquire a standard one-pulse ¹H spectrum. Typically, 8-16 scans are sufficient due to the high natural abundance and sensitivity of the proton nucleus. A relaxation delay of 1-2 seconds is used to allow the nuclei to return to equilibrium between pulses.

    • ¹³C Spectrum: Acquire a ¹³C spectrum with broadband proton decoupling. This technique irradiates the protons, causing their spins to rapidly flip, which collapses all C-H coupling and results in sharp singlets for each unique carbon. This simplifies the spectrum and provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE). Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) and a longer acquisition time are required.

  • Data Processing:

    • Apply Fourier transformation to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.

    • Perform phase correction and baseline correction to ensure accurate peak integration and chemical shift determination.

    • Calibrate the ¹H spectrum by setting the Tetramethylsilane (TMS) signal to 0.00 ppm. Calibrate the ¹³C spectrum using the CDCl₃ solvent peak (77.16 ppm).

A Sample Prep: Dissolve in CDCl3 B Insert into Spectrometer A->B C Lock & Tune Probe (Field Stability & Sensitivity) B->C D Shim Gradients (Optimize Resolution) C->D E Acquire 1H Spectrum (Proton Environments) D->E F Acquire 13C Spectrum (Carbon Backbone) D->F G Data Processing (FT, Phasing, Calibration) E->G F->G H Structural Elucidation G->H

Caption: Standard workflow for NMR data acquisition and analysis.

Conclusion

The spectroscopic characterization of 4-Butoxy-2,6-difluorobenzyl bromide and its derivatives is a clear example of structure-property relationships. The strategic placement of fluoro- and butoxy- substituents creates distinct and predictable signatures in NMR, IR, and MS analyses. By understanding the causative effects of these substituents—deshielding by fluorine, characteristic vibrations of the ether linkage, and specific fragmentation patterns—researchers can confidently identify and assess the purity of these valuable synthetic intermediates. The application of the multi-technique, self-validating protocols described herein is fundamental to ensuring the scientific integrity and success of research and development programs that utilize these powerful chemical tools.

References

  • Progressive Academic Publishing. (n.d.). SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL.
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